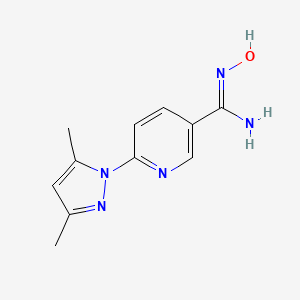
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide is a compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry. This compound, in particular, has garnered interest due to its potential biological activities and its unique chemical structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with appropriate pyridinecarboximidamide derivatives under specific conditions. One common method involves the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Applications De Recherche Scientifique
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of bacterial growth or reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of the compound.
Pyridinecarboximidamide derivatives: Compounds with similar structures and potential biological activities.
Uniqueness
6-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-hydroxy-3-pyridinecarboximidamide is unique due to its specific combination of the pyrazole and pyridinecarboximidamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various fields .
Propriétés
Formule moléculaire |
C11H13N5O |
|---|---|
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
6-(3,5-dimethylpyrazol-1-yl)-N'-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C11H13N5O/c1-7-5-8(2)16(14-7)10-4-3-9(6-13-10)11(12)15-17/h3-6,17H,1-2H3,(H2,12,15) |
Clé InChI |
BZGWXSZIIUZJIX-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=NN1C2=NC=C(C=C2)/C(=N/O)/N)C |
SMILES canonique |
CC1=CC(=NN1C2=NC=C(C=C2)C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(cyclopropylmethyl)-2-[4-(4-methoxybenzoyl)piperidin-1-yl]-N-[(4-oxo-4a,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]acetamide](/img/structure/B15134207.png)
![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
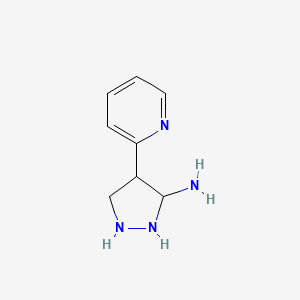
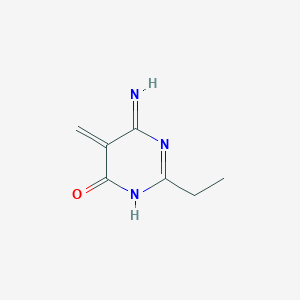
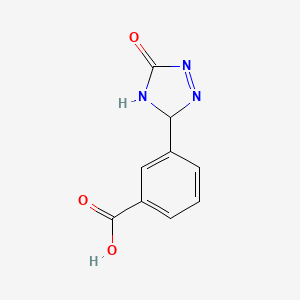
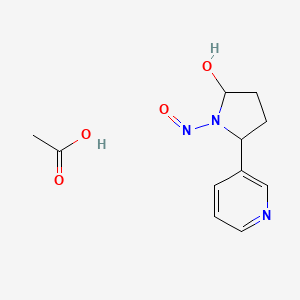
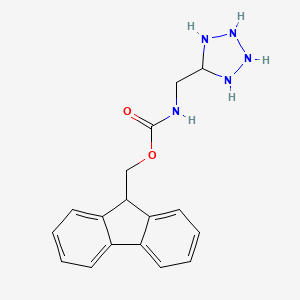
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
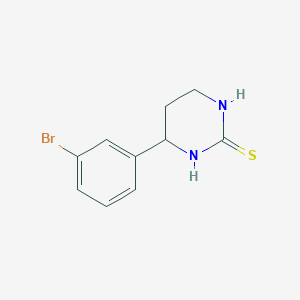
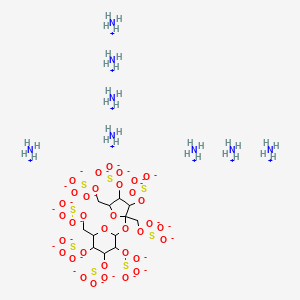
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)

![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
